molecular formula C13H28Cl2N2 B1455654 4-Methyl-1-[2-(3-piperidinyl)ethyl]piperidine dihydrochloride CAS No. 1220020-83-6

4-Methyl-1-[2-(3-piperidinyl)ethyl]piperidine dihydrochloride

Cat. No. B1455654
CAS RN: 1220020-83-6
M. Wt: 283.3 g/mol
InChI Key: OZSQSDXKTMGBMB-UHFFFAOYSA-N
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Description

“4-Methyl-1-[2-(3-piperidinyl)ethyl]piperidine dihydrochloride” is a chemical compound with the molecular formula C13H28Cl2N2 . It is used for pharmaceutical testing . Its derivatives are present in more than twenty classes of pharmaceuticals .


Synthesis Analysis

The synthesis of piperidine derivatives has been a significant area of research. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . A specific synthesis method for a similar compound involves the use of magnesium, iodine, THF, 1,2-dibromoethane, and 4-chloro-N-methylpiperidine .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 13 carbon atoms, 28 hydrogen atoms, 2 chlorine atoms, and 2 nitrogen atoms . The average mass is 283.281 Da, and the monoisotopic mass is 282.162964 Da .


Chemical Reactions Analysis

The chemical reactions involving piperidine derivatives are diverse and have been extensively studied . For instance, a similar compound’s reaction involves adding magnesium and a small amount of iodine into the reaction flask under nitrogen protection .

Mechanism of Action

While the specific mechanism of action for “4-Methyl-1-[2-(3-piperidinyl)ethyl]piperidine dihydrochloride” is not mentioned in the search results, piperidine derivatives are known to be present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry, indicating their broad range of biological activities .

properties

IUPAC Name

4-methyl-1-(2-piperidin-3-ylethyl)piperidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2.2ClH/c1-12-4-8-15(9-5-12)10-6-13-3-2-7-14-11-13;;/h12-14H,2-11H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZSQSDXKTMGBMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCC2CCCNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-1-[2-(3-piperidinyl)ethyl]piperidine dihydrochloride
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4-Methyl-1-[2-(3-piperidinyl)ethyl]piperidine dihydrochloride
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4-Methyl-1-[2-(3-piperidinyl)ethyl]piperidine dihydrochloride
Reactant of Route 4
4-Methyl-1-[2-(3-piperidinyl)ethyl]piperidine dihydrochloride
Reactant of Route 5
4-Methyl-1-[2-(3-piperidinyl)ethyl]piperidine dihydrochloride
Reactant of Route 6
4-Methyl-1-[2-(3-piperidinyl)ethyl]piperidine dihydrochloride

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